molecular formula C24H17BO2 B8431663 2-(9-Phenanthrenyl)naphthalene-6-boronic acid

2-(9-Phenanthrenyl)naphthalene-6-boronic acid

Cat. No. B8431663
M. Wt: 348.2 g/mol
InChI Key: XYTJBFVTIVKXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940412B2

Procedure details

In argon atmosphere, a liquid mixture of 9.80 (25.6 mmol) of 6-bromo-2-(9-phenanthrenyl)naphthalene, 100 ml of dry toluene, and 100 ml of dry diethyl ether was cooled to −10° C. and 19.7 ml (30.7 mmol) of a 1.56 M hexane solution of n-butyllithium was added dropwise under stirring. Further, the reaction mixture was stirred at −10° C. for 4 h. The reaction solution was cooled to −60° C., and 14.4 g (76.7 mmol) of triisopropyl borate was added dropwise. The reaction mixture was heated and stirred at room temperature for 16 h. The reaction mixture was added with hydrochloric acid and stirred at room temperature overnight. After the reaction, the reaction mixture was separated into liquid phases, and the organic phase was washed with water. The solvent was removed by distillation under reduced pressure until the mixture was turned to slurry. After adding hexane to the residue, the solid matter was collected by filtration and recrystallized from THF and then from hexane to obtain 5.20 g (yield: 58%) of 2-(9-phenanthrenyl)naphthalene-6-boronic acid.
[Compound]
Name
9.80
Quantity
25.6 mmol
Type
reactant
Reaction Step One
Name
6-bromo-2-(9-phenanthrenyl)naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]1[C:13]3[C:18]([C:19]4C=CC=C[C:24]=4[CH:25]=1)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:6]=[CH:5]2.[CH2:26]([Li])[CH2:27][CH2:28][CH3:29].[B:31](OC(C)C)([O:36]C(C)C)[O:32]C(C)C.Cl>CCCCCC.C(OCC)C.C1(C)C=CC=CC=1>[CH:26]1[C:24]2[CH:25]=[C:12]([C:7]3[CH:6]=[CH:5][C:4]4[C:9](=[CH:10][CH:11]=[C:2]([B:31]([OH:36])[OH:32])[CH:3]=4)[CH:8]=3)[C:13]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:19]=2[CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
9.80
Quantity
25.6 mmol
Type
reactant
Smiles
Name
6-bromo-2-(9-phenanthrenyl)naphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C=1C2=CC=CC=C2C=2C=CC=CC2C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Further, the reaction mixture was stirred at −10° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to −60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was separated into liquid phases
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure until the mixture
ADDITION
Type
ADDITION
Details
After adding hexane to the residue
FILTRATION
Type
FILTRATION
Details
the solid matter was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from THF

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(=CC12)C1=CC2=CC=C(C=C2C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.